Nef-Dependent vs. Free Hck: Hck-IN-1 7-Fold Selectivity for the Pathological Complex
Hck-IN-1 is not an Hck kinase inhibitor per se; it specifically disrupts the Nef:Hck protein-protein interaction complex. In head-to-head biochemical assays, Hck-IN-1 inhibits Nef-dependent Hck activation with an IC₅₀ of 2.8 μM, while its activity against free Hck is >20 μM, representing a >7.1-fold selectivity window for the Nef-bound pathological state [1]. This differential is critical: broad-spectrum Src inhibitors like A-419259 inhibit both free Hck (IC₅₀ = 11.26 nM) and other Src kinases at sub-nanomolar to low nanomolar potencies, providing no discrimination between physiological and Nef-driven signaling .
| Evidence Dimension | Inhibition of Nef-dependent Hck activation vs. free Hck |
|---|---|
| Target Compound Data | Nef:Hck complex IC₅₀ = 2.8 μM; Free Hck IC₅₀ >20 μM |
| Comparator Or Baseline | A-419259 (pan-Src inhibitor): Free Hck IC₅₀ = 11.26 nM; no Nef-dependence |
| Quantified Difference | Hck-IN-1 shows >7.1-fold selectivity for Nef:Hck over free Hck; A-419259 shows no selectivity |
| Conditions | In vitro kinase activity assay; Nef-dependent SFK activation measured biochemically |
Why This Matters
Procurement of Hck-IN-1 is essential for studies isolating Nef-mediated pathology from physiological Hck function; pan-inhibitors cannot make this distinction.
- [1] Emert-Sedlak, L. A., et al. (2013). ACS Chemical Biology, 8(7), 1505-1512. Table 1: IC₅₀ values for B9 (Hck-IN-1). View Source
